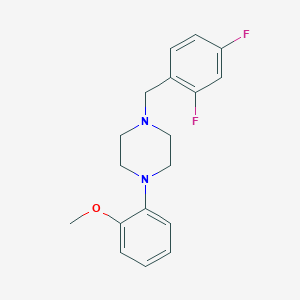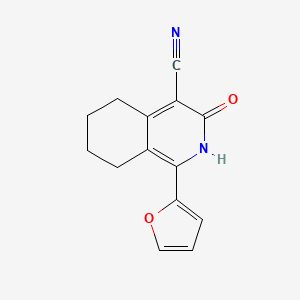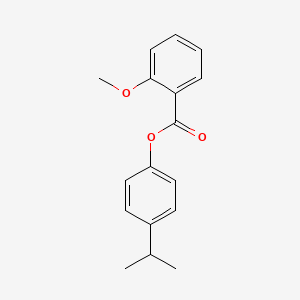
1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine and related compounds involves several chemical reactions. For instance, Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, demonstrating the synthesis process and the relationship between structure and activity (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied extensively. Zhang et al. (2007) characterized a new derivative of 2,5-piperazinedione, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, using various analytical methods, including X-ray diffraction, providing insights into the molecular structure of similar compounds (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine are influenced by its functional groups. Studies on related compounds, such as those by Kawashima et al. (1991), have investigated the metabolites and biotransformation pathways, revealing insights into the chemical properties and reactions of similar compounds (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of compounds in the piperazine class, including solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization of similar compounds, as reported by researchers like Bektaş et al. (2010), provide valuable information on these aspects (Bektaş et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and pH stability, are essential for understanding the behavior of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine. Research on related compounds, such as that by Sanjeevarayappa et al. (2015), provides insights into these properties, aiding in the comprehensive understanding of this compound (Sanjeevarayappa et al., 2015).
科学的研究の応用
Cardiotropic Activity
Researchers have synthesized new compounds, including those related to 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine, to investigate their cardiotropic activities. For instance, a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and compared for their cardiotropic activity, revealing significant antiarrhythmic effects in certain models (G. Mokrov et al., 2019). This study highlights the potential of these compounds in developing treatments for cardiac arrhythmias.
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of derivatives of 1-(2,4-difluorobenzyl)-4-(2-methoxyphenyl)piperazine. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Rahul P. Jadhav et al., 2017).
Bioactivities of Phenolic Mannich Bases
Mannich bases with piperazines have been synthesized, including variants with 1-(2-methoxyphenyl)piperazine, and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. This research provides insights into the therapeutic potential of these compounds in cancer treatment and enzyme inhibition (H. Gul et al., 2019).
Imaging Agents
Methoxyphenyl piperazine-dithiocarbamate capped silver nanoparticles were synthesized for application as targeted optical imaging agents. These conjugated nanoparticles aim at extremely low detection limits for 5HT1A receptors, showcasing the adaptability of methoxyphenyl piperazine derivatives in developing imaging tools for medical diagnostics (S. Chaturvedi et al., 2018).
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-6-7-15(19)12-16(14)20/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQBTAVEBNUVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)
![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)
![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
